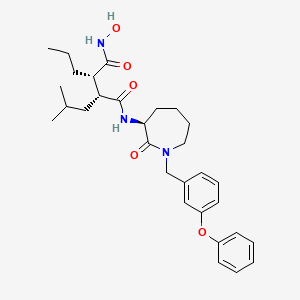

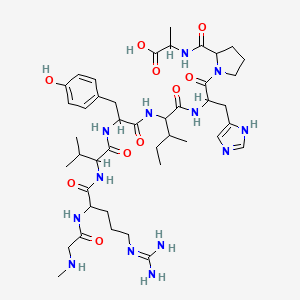

![molecular formula C21H33N7O6 B10853345 2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid](/img/structure/B10853345.png)

2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ST-1646 is a biologically active peptide known for its high affinity for integrins, specifically αvβ3 and αvβ5 integrins. It is a cyclic peptide with the sequence cyclo-(Arg-Gly-Asp-lactam) and has shown promising potential as an anti-angiogenic drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST-1646 involves the replacement of the d-Phe-Val dipeptide in the lead structure cyclo-(Arg-Gly-Asp-Phe-Val) with azabicycloalkane scaffolds. This modification constrains the Arg-Gly-Asp sequences into different conformations, providing the required activity and selectivity for integrin antagonism . The synthetic route typically involves solid-phase peptide synthesis (SPPS) followed by cyclization to form the cyclic structure.

Industrial Production Methods

Industrial production of ST-1646 would likely follow similar synthetic routes as laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, using automated peptide synthesizers, and employing large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

ST-1646 primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It can also participate in binding interactions with integrins, which are crucial for its biological activity.

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

Cyclization: Cyclization is typically achieved under dilute conditions to favor intramolecular reactions over intermolecular ones.

Major Products

The major product of these reactions is the cyclic peptide ST-1646, which exhibits high affinity for integrins αvβ3 and αvβ5 .

Scientific Research Applications

ST-1646 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.

Biology: Investigated for its role in inhibiting integrin-mediated cell adhesion and migration.

Industry: Potential applications in the development of integrin-targeted therapeutics and diagnostic tools.

Mechanism of Action

ST-1646 exerts its effects by binding to integrins αvβ3 and αvβ5, inhibiting their interaction with natural ligands such as vitronectin. This inhibition prevents integrin-mediated cell adhesion, migration, and angiogenesis, making it a promising candidate for anti-angiogenic therapy .

Comparison with Similar Compounds

Similar Compounds

Cyclo-(Arg-Gly-Asp-Phe-Val): The lead structure from which ST-1646 is derived.

Other RGD Peptides: Peptides containing the Arg-Gly-Asp sequence, which also target integrins but may differ in their binding affinities and selectivities.

Uniqueness of ST-1646

ST-1646 is unique due to its high affinity and selectivity for integrins αvβ3 and αvβ5, which are crucial for its anti-angiogenic activity. The incorporation of azabicycloalkane scaffolds in its structure provides distinct conformational properties that enhance its biological activity .

Properties

Molecular Formula |

C21H33N7O6 |

|---|---|

Molecular Weight |

479.5 g/mol |

IUPAC Name |

2-[(1S,3R,9S,11R,14S)-9-[3-(diaminomethylideneamino)propyl]-4,7,10,18-tetraoxo-2,5,8,19-tetrazatricyclo[9.6.2.014,19]nonadecan-3-yl]acetic acid |

InChI |

InChI=1S/C21H33N7O6/c22-21(23)24-8-2-5-12-18(32)15-7-6-11-3-1-4-13(20(34)28(11)15)26-14(9-17(30)31)19(33)25-10-16(29)27-12/h11-15,26H,1-10H2,(H,25,33)(H,27,29)(H,30,31)(H4,22,23,24)/t11-,12-,13-,14+,15+/m0/s1 |

InChI Key |

MYSBVCKSODARFZ-BTFPBAQTSA-N |

Isomeric SMILES |

C1C[C@H]2CC[C@H]3N2C(=O)[C@H](C1)N[C@@H](C(=O)NCC(=O)N[C@H](C3=O)CCCN=C(N)N)CC(=O)O |

Canonical SMILES |

C1CC2CCC3N2C(=O)C(C1)NC(C(=O)NCC(=O)NC(C3=O)CCCN=C(N)N)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B10853279.png)

![(1S,14R,15R)-25-(cyclopropylmethyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853282.png)

![(1R,10R,11S,14R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-1,10,11,12,14,22,23-heptol](/img/structure/B10853308.png)

![(1S,14R,15R)-25-(2-methylpropyl)-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaen-20-ol](/img/structure/B10853314.png)

![Spiro[pyrrolidine-2,2-adamantane]](/img/structure/B10853335.png)